molecular formula C14H17N3O B3018206 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]quinoxaline CAS No. 1285292-76-3

2-Methyl-3-[(pyrrolidin-2-yl)methoxy]quinoxaline

Cat. No. B3018206
CAS RN: 1285292-76-3
M. Wt: 243.31
InChI Key: UNGAHOUVEPPFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Methyl-3-[(pyrrolidin-2-yl)methoxy]quinoxaline" is a derivative of the quinoxaline family, which is a class of heterocyclic compounds characterized by a fused ring structure consisting of a benzene ring and a pyrazine ring. The specific structure of this compound suggests it may have interesting biological activities, as modifications on the quinoxaline core have been shown to result in compounds with various pharmacological properties.

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves the formation of the quinoxaline core followed by various functionalization reactions. For instance, the synthesis of pyrrolo[1,2-a]quinoxalines can be achieved via oxidative coupling between methyl arene and 1-(2-aminophenyl) pyrroles, using di-t-butyl peroxide and an iron catalyst . This method tolerates various functional groups, indicating that it could potentially be adapted for the synthesis of "this compound" by introducing the appropriate substituents at the right stages of the synthesis.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is crucial for their biological activity. The presence of a pyrrolidine moiety, as seen in some pyrrolo[1,2-a]quinoxaline derivatives, has been shown to enhance certain biological activities, such as efflux pump inhibition . This suggests that the pyrrolidin-2-ylmethoxy group in "this compound" could confer similar properties.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, which are essential for their functionalization. For example, Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrrole can lead to pyrrolo[1,2-a]quinoxaline and its derivatives . The reactivity of the quinoxaline core towards different reagents and conditions can be exploited to introduce the desired pyrrolidin-2-ylmethoxy group at the appropriate position on the quinoxaline ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of alkylamino groups has been shown to affect the properties of pyrrolo[1,2-a]quinoxaline derivatives . Similarly, the methoxy and pyrrolidine groups in "this compound" would influence its physical and chemical properties, potentially affecting its solubility and stability, which are important factors for its biological activity and pharmacokinetics.

Scientific Research Applications

Antiproliferative Activity of Pyrroloquinoline Derivatives

Novel pyrroloquinoline derivatives exhibit significant antiproliferative properties, particularly against leukemia cell lines. These compounds, characterized by their angular aromatic tricyclic system and a methanesulfon-anisidide side chain, show potential as antineoplastic agents. Their activity does not primarily rely on topoisomerase II poisoning, suggesting a unique mechanism of action for cell growth inhibition (Ferlin et al., 2001).

Metal-Free Hydrogenation of Pyrroloquinoxalines

A novel approach for the metal-free hydrogenation of pyrroloquinoxalines has been developed, utilizing B(C6F5)3 and tris(4-methoxyphenyl)phosphine. This method achieves high cis selectivities for 4-aryl-substituted pyrroloquinoxalines and trans-selectivities for 4-methyl-substituted substrates, offering a green and efficient pathway to hexahydropyrroloquinoxalines (Liu et al., 2018).

Halogenation of Pyrroloquinoxalines

A new method for the selective chlorination and bromination of pyrroloquinoxalines has been developed, expanding the diversification of these compounds in pharmaceutical research and organic synthesis. This technique is compatible with various functional groups and heterocycles, enabling the synthesis of a wide range of halogenated pyrroloquinoxalines (Le et al., 2021).

Synthesis and Biological Activity of Aminoquinolines

The synthesis of (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines as intermediates to functionalized aminoquinolines has been explored. These compounds exhibit moderate antiproliferative and antifungal activities, suggesting potential applications in the development of new therapeutic agents (Vandekerckhove et al., 2015).

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the influence of different substituents on the pyrrolidine ring and their impact on the biological activity of the resulting compounds .

properties

IUPAC Name

2-methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10-14(18-9-11-5-4-8-15-11)17-13-7-3-2-6-12(13)16-10/h2-3,6-7,11,15H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGAHOUVEPPFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OCC3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.